molecular formula C30H35N3O8 B13396301 N-Fmoc-N6-Boc-L-lysine succinimido ester

N-Fmoc-N6-Boc-L-lysine succinimido ester

Cat. No.: B13396301
M. Wt: 565.6 g/mol
InChI Key: HONZVSWDWBWWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMOC-LYS(BOC)-OSU, also known as 9-fluorenylmethoxycarbonyl-L-lysine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester, is a derivative of lysine used primarily in peptide synthesis. This compound is notable for its dual protection of the lysine residue, which facilitates the selective deprotection and coupling reactions essential in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-LYS(BOC)-OSU typically involves the protection of the lysine amino group with the fluorenylmethoxycarbonyl (FMOC) group and the side chain amino group with the tert-butoxycarbonyl (BOC) group.

Industrial Production Methods

In industrial settings, the production of FMOC-LYS(BOC)-OSU is scaled up using automated solid-phase peptide synthesis (SPPS) equipment. This allows for the efficient and high-yield synthesis of the compound, ensuring consistency and purity. The process involves iterative cycles of deprotection and coupling, with careful control of reaction conditions to prevent side reactions and degradation .

Chemical Reactions Analysis

Types of Reactions

FMOC-LYS(BOC)-OSU undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary products of these reactions are peptides with selectively protected lysine residues, which can be further manipulated in subsequent synthetic steps .

Scientific Research Applications

FMOC-LYS(BOC)-OSU is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of FMOC-LYS(BOC)-OSU involves the selective protection and deprotection of the lysine residue, allowing for precise control over peptide synthesis. The FMOC group protects the alpha-amino group, while the BOC group protects the epsilon-amino group, preventing unwanted side reactions during peptide elongation. The N-hydroxysuccinimide ester facilitates the coupling of the protected lysine to other amino acids or peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FMOC-LYS(BOC)-OSU is unique due to its dual protection and high reactivity, making it a versatile and efficient reagent in peptide synthesis. Its ability to undergo selective deprotection and coupling reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZVSWDWBWWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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